CKK-E12

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C60H120N4O6 |

|---|---|

分子量 |

993.6 g/mol |

IUPAC 名称 |

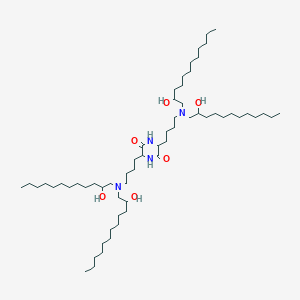

3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione |

InChI |

InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69) |

InChI 键 |

ZISVTYVLWSZJAL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Potent and Selective Hepatocyte Targeting of CKK-E12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CKK-E12, a highly potent and selective lipopeptide nanoparticle (LPN) for siRNA delivery to hepatocytes. This compound has demonstrated remarkable efficiency in gene silencing within liver parenchymal cells, offering significant therapeutic potential for liver-associated diseases. This document details the molecular interactions, cellular uptake pathways, and key experimental findings that underpin its efficacy.

Core Mechanism of Action: An Apolipoprotein E-Mediated Pathway

The primary mechanism of action for this compound LPNs in hepatocytes revolves around their interaction with Apolipoprotein E (ApoE) and subsequent cellular uptake via dynamin-dependent macropinocytosis.[1][2] Unlike traditional receptor-mediated endocytosis pathways, this compound utilizes a distinct route for intracellular delivery of its siRNA cargo.

Upon intravenous administration, this compound LPNs rapidly associate with endogenous ApoE in the bloodstream.[1][3] This association is crucial for the subsequent recognition and uptake by hepatocytes. The this compound/ApoE complex then triggers a cellular internalization process known as macropinocytosis, a form of bulk fluid-phase uptake.[1][2] This process is dependent on the GTPase dynamin, which is involved in the scission of macropinosomes from the plasma membrane.[1][4]

Studies have shown that the efficacy of this compound is dramatically reduced in ApoE knockout mice, highlighting the indispensable role of this apolipoprotein in mediating potent gene silencing in hepatocytes.[1][2] Interestingly, the low-density lipoprotein receptor (LDLR) does not appear to play a significant role in the uptake of this compound, further distinguishing its mechanism from other lipid-based delivery systems.[2][4] More recent research also suggests a potential ApoE-independent pathway facilitated by serum albumin, which may contribute to the cellular uptake of this compound-based LNPs in hepatocytes.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, demonstrating the potency and selectivity of this compound in mediating gene silencing in hepatocytes.

Table 1: In Vivo Efficacy of this compound LPNs

| Animal Model | Target Gene | ED50 (siRNA) | Silencing Efficiency | Reference |

| Mice | Factor VII (FVII) | ~0.002 mg/kg | Significant dose-dependent silencing | [1][2][4] |

| Rats | Not Specified | < 0.01 mg/kg | Potent silencing effects | [1][3] |

| Nonhuman Primates | Transthyretin (TTR) | 0.3 mg/kg | > 95% silencing | [1][2][3] |

Table 2: Hepatocyte Selectivity of this compound LPNs

| Target Cell Type | Target Gene | Dose (siRNA) | Silencing Efficiency | Reference |

| Hepatocytes | Pten | 0.1 mg/kg | > 80% | [1] |

| Endothelial Cells | Pten | 0.1 mg/kg | No significant silencing | [1] |

| Leukocytes | Pten | 0.1 mg/kg | No significant silencing | [1] |

| Spleen Macrophages | CD45 | Not Specified | Orders of magnitude lower than hepatocytes | [1] |

| Liver Endothelial Cells | Tie2 | Not Specified | Orders of magnitude lower than hepatocytes | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures involved in the investigation of the this compound mechanism of action.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature and represent the key experiments used to elucidate the mechanism of action of this compound.

LNP Formulation

-

Materials: this compound lipid, cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-lipid (e.g., C14-PEG2000), and siRNA.[2][6][7]

-

Procedure:

-

The lipid components (this compound, cholesterol, DSPC, and PEG-lipid) are dissolved in ethanol (B145695) at a specific molar ratio.[6]

-

The siRNA is diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3).[6]

-

The ethanolic lipid solution and the aqueous siRNA solution are mixed using a microfluidic device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).[6]

-

The resulting nanoparticles are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

-

In Vivo Gene Silencing Studies in Mice

-

Animal Model: Wild-type mice (e.g., C57BL/6) and ApoE knockout mice.[2]

-

Procedure:

-

This compound LPNs encapsulating siRNA targeting a specific gene (e.g., Factor VII, Pten) are administered intravenously (i.v.) at various doses.[1][2]

-

A control group receives PBS or LPNs with a non-targeting control siRNA.[4]

-

After a predetermined time point (e.g., 48 hours), blood samples are collected for serum analysis (e.g., Factor VII protein levels), and tissues (liver, spleen, kidney, etc.) are harvested.[1]

-

For hepatocyte-specific analysis, liver tissues can be processed to isolate hepatocytes, endothelial cells, and Kupffer cells via fluorescence-activated cell sorting (FACS).[1][8]

-

Target mRNA levels in the isolated cells or whole tissues are quantified using quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene (e.g., GAPDH).[3]

-

The effective dose 50 (ED50) is calculated based on the dose-response curve of mRNA or protein reduction.

-

Cellular Uptake and Mechanistic Studies in Vitro

-

Cell Line: HeLa cells are often used as they have been previously utilized to study lipoprotein binding.[1]

-

Procedure:

-

HeLa cells are cultured in appropriate media.

-

To assess the role of ApoE, this compound LPNs are pre-incubated with or without purified ApoE before being added to the cells.[1]

-

Cellular uptake of fluorescently labeled LPNs can be quantified by flow cytometry or visualized by confocal microscopy.[1]

-

To investigate the endocytic pathway, cells are pre-treated with pharmacological inhibitors such as dynasore (to inhibit dynamin) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) (to inhibit macropinocytosis) before the addition of LPNs.[1][4]

-

The effect of these inhibitors on LPN internalization is then measured.

-

Gene silencing efficiency can be assessed by co-transfecting cells with a reporter plasmid (e.g., luciferase) and then treating with LPNs containing siRNA against the reporter gene. Luciferase activity is then measured to determine the extent of knockdown.[1]

-

Conclusion

The mechanism of action of this compound in hepatocytes is a well-defined process characterized by its high dependency on ApoE and its utilization of the dynamin-dependent macropinocytosis pathway for cellular entry. This unique mechanism contributes to its remarkable potency and selectivity for liver parenchymal cells, making it a highly promising delivery vehicle for siRNA-based therapeutics targeting liver diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other advanced nanoparticle delivery systems.

References

- 1. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic lipid compositions for albumin receptor mediated delivery of mRNA to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Subtypes Within the Liver Microenvironment Differentially Interact with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Ionizable Lipid CKK-E12: A Technical Guide to its Physicochemical Properties and Role in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ionizable cationic lipid CKK-E12, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as siRNA and mRNA. This document details its critical physicochemical properties, specifically its pKa, and outlines the experimental methodologies for its determination. Furthermore, it elucidates the current understanding of its mechanism of action in cellular uptake and endosomal escape.

Core Data Summary

The primary physicochemical parameter governing the efficacy of ionizable lipids in drug delivery is the acid dissociation constant (pKa). The pKa dictates the ionization state of the lipid within different biological environments, which is crucial for nucleic acid encapsulation, circulation stability, and endosomal release.

| Parameter | Value | Reference(s) |

| pKa of this compound | 6.5 | [1] |

This pKa value places this compound in the optimal range for ionizable lipids used in LNP formulations, which is generally considered to be between 6 and 7.[2][3][4][5][6] This property allows for efficient encapsulation of negatively charged nucleic acids at acidic pH during formulation and facilitates a near-neutral surface charge at physiological pH (around 7.4), minimizing non-specific interactions and toxicity in the bloodstream. Upon endocytosis into the acidic environment of the endosome, the lipid becomes protonated, which is a critical step for endosomal escape.[5][7][8]

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within a lipid nanoparticle formulation is a critical quality attribute. Two common methods for its determination are the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay and acid-base titration.

TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) Fluorescence Assay

This is a sensitive and widely used method to determine the apparent pKa of LNPs.[1] The principle relies on the fluorescent properties of the TNS probe, which is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence upon binding to the surface of positively charged lipid nanoparticles.[1][9]

Methodology:

-

Preparation of Buffers: A series of buffers with a pH range typically from 3 to 10 is prepared. For example, citrate (B86180) buffers can be used for the acidic range (pH 3-6), phosphate (B84403) buffers for the near-neutral range (pH 6-8), and borate (B1201080) or Tris buffers for the alkaline range (pH 8-10).[2][10]

-

LNP Sample Preparation: The lipid nanoparticles containing this compound are diluted in each of the prepared buffers to a suitable final lipid concentration (e.g., 25-50 µM).[11]

-

TNS Probe Addition: A stock solution of TNS in a solvent like DMSO is prepared and added to each LNP-buffer mixture to a final concentration (e.g., 1-6 µM).[2][4]

-

Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 320-325 nm and 445-450 nm, respectively.[1][2][9]

-

Data Analysis: The fluorescence intensity is plotted against the pH of the buffers. The resulting data is fitted to a sigmoidal curve. The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[9][10]

Acid-Base Titration (Potentiometric Titration)

This method directly measures the buffering capacity of the ionizable lipid as it is titrated with a strong base.

Methodology:

-

Sample Preparation: A suspension of the this compound containing LNPs is prepared in an acidic solution (e.g., HCl solution).

-

Titration: The LNP suspension is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1]

-

pH Measurement: The pH of the suspension is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is identified as the pH at the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization of the ionizable amine groups on the this compound lipid.[1]

Cellular Uptake and Endosomal Escape of this compound LNPs

The delivery of nucleic acids to the cytoplasm requires the lipid nanoparticle to be taken up by the cell and subsequently escape from the endosomal pathway. For this compound containing LNPs, this process involves several key steps.

This compound has been shown to be highly selective for liver parenchymal cells (hepatocytes).[12] Studies suggest that the cellular uptake of this compound LNPs is a complex process that can involve dynamin-dependent macropinocytosis. Furthermore, an apolipoprotein E (ApoE)-independent pathway involving serum albumin has been identified as a significant contributor to their cellular uptake by hepatocytes.[13]

Once inside the cell and encapsulated within an endosome, the acidic environment of the maturing endosome (pH drops from ~6.5 to ~5.0) plays a crucial role. The tertiary amine groups of the this compound lipid, being largely neutral at physiological pH, become protonated in the acidic endosome. This protonation leads to a positive charge on the lipid, which is thought to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane. This interaction disrupts the endosomal membrane, potentially through the formation of non-bilayer structures, leading to the release of the encapsulated nucleic acid cargo into the cytoplasm.[7][8]

Below are diagrams illustrating the experimental workflow for pKa determination and the proposed cellular uptake and endosomal escape pathway for this compound LNPs.

References

- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ozbiosciences.com [ozbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic lipid compositions for albumin receptor mediated delivery of mRNA to the liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ionizable Lipoid CKK-E12: Structure, Properties, and Applications in RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKK-E12 is a novel, potent ionizable lipoid that has demonstrated significant promise in the delivery of RNA-based therapeutics, particularly siRNA and mRNA. Its unique chemical structure, featuring a dilysine-derived diketopiperazine core and four amino alcohol-based lipid tails, facilitates the formation of stable lipid nanoparticles (LNPs) that efficiently encapsulate and deliver RNA payloads to target cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its application in the development of advanced drug delivery systems. Detailed summaries of its physicochemical characteristics, in vivo efficacy, and the cellular mechanisms governing its uptake and activity are presented.

This compound Structure and Chemical Properties

This compound, also referred to as this compound, is a synthetic ionizable lipid designed for the formulation of lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a central dilysine-derived diketopiperazine core to which four amino alcohol-based lipid tails are attached. This multi-tail design is a key feature contributing to its efficacy in LNP formulations.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C60H120N4O6 | [1] |

| Molecular Weight | 993.64 g/mol | [1] |

| CAS Number | 1432494-65-9 | [1] |

| pKa | ~6.5 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in ethanol (B145695) | [3] |

Structural Features and Design Rationale

The design of this compound incorporates several features intended to optimize its function as a component of a drug delivery vehicle:

-

Ionizable Headgroup: The diketopiperazine core contains tertiary amines that are readily protonated at acidic pH. This property is crucial for the encapsulation of negatively charged RNA molecules during LNP formation in an acidic aqueous buffer and for the subsequent release of the payload from the endosome into the cytoplasm.

-

Multiple Hydrophobic Tails: The four lipid tails contribute to the overall lipophilicity of the molecule, promoting its self-assembly into lipid nanoparticles and facilitating interaction with and fusion to cellular membranes.

-

Biodegradability: While not explicitly detailed in the reviewed literature, the ester and amide linkages within the structure suggest potential for biodegradation, which is a desirable feature for reducing long-term toxicity.

This compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of lipid nanoparticles, which are the primary vehicle for its use in RNA delivery. These LNPs are typically composed of four main components: the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.

LNP Formulation

A common molar ratio for the formulation of this compound LNPs is:

| Component | Molar Ratio (%) |

| This compound | 35 |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 |

| Cholesterol | 46.5 |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) | 2.5 |

Reference:[3]

Physicochemical Characterization of this compound LNPs

The physicochemical properties of LNPs are critical determinants of their stability, biodistribution, and efficacy. The table below summarizes reported characteristics of this compound LNPs.

| Property | Value | Method | Reference |

| Mean Particle Diameter | 35 - 85 nm | Cryo-TEM | [4] |

| Polydispersity Index (PDI) | Not specified | ||

| Zeta Potential | Not specified | ||

| Encapsulation Efficiency | >80% | Not specified | [5] |

Biological Activity and Efficacy

This compound-formulated LNPs have demonstrated remarkable potency in mediating the delivery of siRNA, leading to significant gene silencing in vivo.

In Vivo Gene Silencing

The primary application of this compound has been in the delivery of siRNA to hepatocytes for the silencing of specific gene targets. A key target for evaluating the efficacy of liver-tropic siRNA delivery systems is Factor VII, a blood clotting factor produced in the liver.

| Animal Model | Target Gene | ED50 | Reference |

| Mice | Factor VII | ~0.002 mg/kg | [4][6] |

| Rats | Factor VII | < 0.01 mg/kg | [6] |

| Nonhuman Primates | Transthyretin | >95% silencing at 0.3 mg/kg | [6] |

These exceptionally low ED50 values highlight the high potency of this compound as a delivery vehicle for siRNA.

Mechanism of Action

The efficacy of this compound LNPs is underpinned by their mechanism of cellular uptake and subsequent intracellular trafficking, which facilitates the release of the RNA payload into the cytoplasm where it can engage with the cellular machinery.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of this compound LNPs is significantly influenced by the apolipoprotein E (ApoE). ApoE adsorbs to the surface of the LNPs in the bloodstream, mediating their interaction with receptors on the surface of hepatocytes. The primary mechanism of internalization is macropinocytosis, a form of endocytosis.

Once inside the cell, the LNPs are trafficked through the endosomal pathway. As the endosome matures, its internal pH decreases. The acidic environment of the late endosome protonates the ionizable headgroup of this compound, leading to a change in the charge of the LNP. This is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated RNA into the cytoplasm.

Caption: this compound LNP cellular uptake pathway.

siRNA-Mediated Gene Silencing

Once released into the cytoplasm, the siRNA payload engages the RNA-induced silencing complex (RISC) to mediate gene silencing. The siRNA duplex is unwound, and the guide strand is loaded into the RISC. This activated RISC then binds to the target messenger RNA (mRNA) through complementary base pairing, leading to the cleavage and subsequent degradation of the mRNA. This prevents the translation of the mRNA into protein, effectively silencing the target gene.

Caption: The siRNA-induced gene silencing pathway.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. The primary literature describes the synthesis of this compound through the reaction of a diamine precursor with 1,2-epoxydodecane.[4] However, specific reaction conditions, stoichiometric ratios, purification methods, and analytical characterization data are not provided.

Formulation of this compound LNPs by Microfluidic Mixing

The following is a general protocol for the formulation of this compound LNPs based on published methods.[3]

Materials:

-

This compound in ethanol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) in ethanol

-

siRNA or mRNA in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3-4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Combine the ethanolic solutions of this compound, DOPE, cholesterol, and C14-PEG2000 to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).

-

Prepare RNA Solution: Dilute the RNA to the desired concentration in the acidic buffer.

-

Microfluidic Mixing:

-

Set the flow rate ratio of the aqueous to organic (ethanol) phase (e.g., 3:1).

-

Set the total flow rate (e.g., 4 mL/min).

-

Pump the lipid stock solution and the RNA solution through the microfluidic device. The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the RNA.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step also neutralizes the surface charge of the LNPs.

-

Concentrate the LNP suspension if necessary using a suitable method such as tangential flow filtration.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge.

-

Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Caption: Workflow for this compound LNP formulation.

In Vivo Gene Silencing Study in Mice

The following is a generalized protocol for assessing the in vivo gene silencing efficacy of this compound LNPs.

Materials:

-

This compound LNPs encapsulating Factor VII siRNA.

-

C57BL/6 mice.

-

Saline or PBS for control injections.

-

Equipment for intravenous injection (tail vein).

-

Equipment for blood collection (e.g., retro-orbital bleeding).

-

Assay for measuring Factor VII protein levels in serum (e.g., chromogenic assay).

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Dose Preparation: Dilute the this compound LNP-siRNA formulation to the desired concentrations in sterile PBS.

-

Administration: Administer a single intravenous injection of the LNP-siRNA formulation via the tail vein. Include a control group receiving a saline or non-targeting siRNA LNP injection.

-

Blood Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Factor VII Assay: Measure the concentration of Factor VII in the serum samples using a validated assay.

-

Data Analysis: Calculate the percentage of Factor VII knockdown relative to the control group for each dose level. Determine the ED50 value.

Conclusion

This compound is a highly promising ionizable lipoid for the delivery of RNA therapeutics. Its unique chemical structure enables the formation of potent and selective lipid nanoparticles that can efficiently deliver siRNA to hepatocytes, resulting in robust gene silencing at very low doses. The understanding of its mechanism of action, involving ApoE-mediated uptake via macropinocytosis, provides a basis for the rational design of next-generation delivery systems. While a detailed synthesis protocol is not publicly available, the provided information on LNP formulation and in vivo evaluation offers a solid foundation for researchers and drug developers working in the field of RNA therapeutics. Further research into the structure-activity relationship of this compound and its analogs may lead to the development of even more effective and targeted RNA delivery platforms.

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

CKK-E12 for siRNA Delivery to the Liver: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipopeptide nanoparticle CKK-E12, a highly potent and selective vehicle for the delivery of small interfering RNA (siRNA) to the liver. This document details the core characteristics of this compound, including its chemical structure, formulation, and mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to enable the replication and further investigation of this delivery platform.

Introduction

This compound: Structure and Formulation

Chemical Structure

This compound, chemically named 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione, is a multi-tail ionizable lipidoid.[4][5] Its structure consists of two key components:

-

A Dilysine-Derived Diketopiperazine Core: This cyclic peptide core is formed from the dimerization of lysine (B10760008).

-

Four Amino Alcohol-Based Lipid Tails: Each of the primary amino groups of the lysine side chains is derivatized with two 2-hydroxydodecyl tails through an epoxide ring-opening reaction.[3][6]

This unique architecture, with its ionizable amines and hydrophobic tails, is crucial for the efficient encapsulation of negatively charged siRNA and the subsequent endosomal escape within the target cell.

Nanoparticle Formulation

This compound is typically formulated into lipid nanoparticles (LNPs) through a rapid mixing process, often utilizing microfluidics.[7][8] The formulation consists of several key components, each with a specific function:

| Component | Molar Ratio (%) | Function |

| This compound | 35 - 50 | Ionizable cationic lipid for siRNA encapsulation and endosomal release. |

| Cholesterol | 10 - 46.5 | Stabilizes the nanoparticle structure.[4] |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 11.5 - 38.5 | Helper lipid that contributes to the nanoparticle structure and stability.[4] |

| PEG-Lipid (e.g., C14-PEG2000 or DMG-PEG2000) | 1.5 - 2.5 | Prevents aggregation and provides steric stabilization, controlling particle size.[4][7] |

These components are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution containing the siRNA at an acidic pH. This process leads to the self-assembly of uniform, spherical LNPs with the siRNA encapsulated within the core.

Mechanism of Action: Targeted Delivery to Hepatocytes

The selective delivery of this compound LNPs to hepatocytes is a multi-step process that leverages endogenous biological pathways.

Caption: Proposed mechanism of this compound LNP uptake and action in hepatocytes.

Following intravenous administration, this compound LNPs circulate in the bloodstream where they are thought to adsorb apolipoprotein E (ApoE) onto their surface.[3] This ApoE coating facilitates the recognition and binding of the LNPs to the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[3] The primary route of cellular internalization is believed to be dynamin-dependent macropinocytosis.[1]

Once inside the cell within an endosome, the ionizable nature of this compound becomes critical. The acidic environment of the endosome leads to the protonation of the amino groups on this compound, which is thought to disrupt the endosomal membrane and facilitate the release of the encapsulated siRNA into the cytoplasm. The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), resulting in gene silencing.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated exceptional potency and selectivity for gene silencing in the liver across multiple preclinical models. The following tables summarize key quantitative data from these studies.

In Vivo Gene Silencing Efficacy

| Species | Target Gene | ED₅₀ (mg/kg siRNA) | Maximum Silencing | Reference |

| Mouse | Factor VII (FVII) | ~0.002 | >90% | [1][3][6] |

| Rat | Transthyretin (TTR) | <0.01 | >95% | [3] |

| Non-human Primate | Transthyretin (TTR) | 0.3 (single dose) | >95% | [1][3] |

Nanoparticle Characteristics

| Parameter | Value | Reference |

| Diameter | ~35-85 nm | [3] |

| Morphology | Spherical | [3] |

| Polydispersity Index (PDI) | Low (e.g., ~0.02) | [8] |

| siRNA Encapsulation Efficiency | High | [8] |

Hepatocyte Selectivity

Studies using siRNA targeting the ubiquitously expressed gene, Phosphatase and tensin homolog (PTEN), have highlighted the remarkable selectivity of this compound for hepatocytes.

| Cell Type (in Liver) | Gene Silencing (%) | Reference |

| Hepatocytes | >80% | [1] |

| Endothelial Cells | No significant silencing | [1] |

| Leukocytes | No significant silencing | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the formulation of this compound/siRNA LNPs, and their in vivo evaluation.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the creation of the diketopiperazine core followed by the attachment of the lipid tails.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,6-bis(4-aminobutyl)piperazine-2,5-dione (B14748325) (Diketopiperazine Core)

-

L-Lysine is cyclized to form the diketopiperazine core. This can be achieved through heating L-lysine methyl ester under reflux in a suitable solvent like methanol, followed by purification.

Step 2: Synthesis of this compound

-

The synthesized 3,6-bis(4-aminobutyl)piperazine-2,5-dione is dissolved in a suitable solvent (e.g., ethanol).

-

An excess of 1,2-epoxydodecane (typically 4-5 equivalents) is added to the solution.

-

The reaction mixture is heated (e.g., to 80-90 °C) and stirred for an extended period (e.g., 48-72 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography or LC-MS.

-

The crude product is then purified, for example, by silica (B1680970) gel column chromatography, to yield pure this compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation of this compound/siRNA LNPs (Microfluidic Method)

Caption: Experimental workflow for this compound/siRNA LNP formulation.

-

Preparation of Solutions:

-

Prepare a stock solution of the lipid mixture (this compound, cholesterol, DSPC, and PEG-lipid) in 100% ethanol at the desired molar ratios.

-

Prepare a stock solution of the siRNA in an aqueous buffer, such as 10 mM sodium citrate buffer at pH 3.0-4.0.

-

-

Microfluidic Mixing:

-

Load the lipid solution and the siRNA solution into separate syringes.

-

Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4 mL/min).[7]

-

-

Purification and Concentration:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

-

The LNPs can be concentrated using centrifugal filter units if necessary.

-

-

Characterization:

-

The size and polydispersity index of the LNPs are measured by dynamic light scattering (DLS).

-

The siRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

The morphology of the LNPs can be visualized by cryogenic transmission electron microscopy (cryo-TEM).

-

In Vivo Evaluation of Gene Silencing in Mice

-

Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

-

Administration:

-

Administer the this compound/siRNA LNPs via tail vein injection at the desired dose.

-

Include a control group treated with LNPs encapsulating a non-targeting control siRNA.

-

-

Tissue Collection:

-

At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the livers.

-

-

RNA Extraction and qRT-PCR:

-

Extract total RNA from a portion of the liver tissue using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).

-

-

Data Analysis:

-

Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene silencing.

-

Conclusion

This compound represents a significant advancement in the field of siRNA delivery, offering a highly potent and selective platform for targeting liver hepatocytes. Its well-defined structure, robust formulation process, and clear mechanism of action, supported by extensive preclinical data, underscore its potential as a therapeutic delivery vehicle. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound-based RNAi therapeutics.

References

- 1. | BioWorld [bioworld.com]

- 2. geneonline.com [geneonline.com]

- 3. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. 1432494-65-9|3,6-Bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of CKK-E12 lipidoid

An In-depth Technical Guide to the Discovery and Development of the cKK-E12 Lipidoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nucleic acid therapeutics has been significantly advanced by the development of potent and safe delivery vehicles. Among these, the ionizable lipidoid this compound has emerged as a benchmark material for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA), particularly to hepatocytes. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound. It details the rational design and iterative screening process that led to its identification, summarizes its performance in preclinical models, outlines key experimental protocols, and illustrates its proposed mechanism of action.

Discovery and Rational Design

The discovery of this compound was not serendipitous but the result of a systematic, bio-inspired design and iterative screening process.[1][2] Researchers aimed to improve upon existing lipid nanoparticle (LNP) systems by creating lipopeptide nanoparticles (LPNs) with enhanced efficacy, specificity, and safety profiles. The design was inspired by natural lipoprotein nanoparticles.[2]

An initial screening of 103 materials established key structure-activity relationships (SAR) that guided the synthesis of next-generation delivery systems.[2] This iterative learning process improved the hit rate for effective compounds by over tenfold in subsequent screening rounds.[2][3]

The critical structural features identified for potent in vivo siRNA delivery were:

-

Core Structure: A lysine-based ring structure, specifically a dilysine-derived diketopiperazine, proved to be a highly effective core.[1][2][4]

-

Lipid Tails: Epoxide or aldehyde-derived lipid tails with a carbon chain length between 12 and 14 atoms were found to be optimal.[1][2] this compound incorporates four amino alcohol-based lipid tails.[4][5]

-

Amino Acid Linkage: The use of lysine-derived lipopeptides was a foundational design choice.[1][2]

This rational, multi-step approach directly led to the identification of this compound as the lead material, distinguished by its exceptional potency for gene silencing in hepatocytes.[1][3]

Physicochemical Properties and LNP Formulation

This compound is an ionizable lipidoid with the chemical name 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione and a molecular weight of 993.62 g/mol .[6][7] Its structure features a central diketopiperazine core with four C12 lipid tails.[4][5]

For in vivo applications, this compound is formulated into Lipid Nanoparticles (LNPs). This process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo, typically using a microfluidic device. The resulting LNPs are spherical with a textured interior, and their characteristics can be tuned by altering the lipid composition.[2]

Table 1: Typical this compound LNP Formulations and Physicochemical Properties

| Parameter | siRNA Formulation[7] | mRNA Formulation[8] | Property Value |

| Ionizable Lipid | 50 mol% this compound | 50 mol% this compound | - |

| Helper Lipid 1 | 38.5 mol% DSPC | 10 - 49 mol% DOPE | - |

| Helper Lipid 2 | 10 mol% Cholesterol | 10 - 49 mol% Cholesterol/β-Sitosterol | - |

| PEG-Lipid | 1.5 mol% DMG-PEG2000 | 1.5 mol% DMG-PEG2000 | - |

| Diameter (DLS) | 35 - 85 nm[2] | ~120 nm[8] | - |

| Polydispersity Index (PDI) | - | < 0.20[8] | - |

| Surface Charge | - | Near-neutral[8] | - |

| Encapsulation Efficiency | - | > 80%[8] | - |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

In Vivo Performance and Preclinical Efficacy

This compound LNPs have demonstrated exceptional potency and selectivity for delivering nucleic acids to hepatocytes in multiple preclinical models.

siRNA Delivery

The primary breakthrough of this compound was its potency in mediating siRNA-induced gene silencing. It achieved robust, dose-dependent silencing of the hepatocyte-expressed gene Factor VII (FVII).[2] To date, it remains one of the most efficacious non-viral siRNA delivery systems reported for hepatocytes.[1]

Table 2: Efficacy of this compound for in vivo siRNA Delivery

| Species | Gene Target | Efficacy (ED₅₀) | High-Dose Silencing | Reference |

| Mouse | Factor VII | ~0.002 mg/kg | - | [1][2][3] |

| Rat | Factor VII | < 0.01 mg/kg | - | [2][9] |

| Non-human Primate | Transthyretin | - | > 95% at 0.3 mg/kg | [2][4][9] |

This compound exhibits remarkable selectivity for liver parenchymal cells (hepatocytes).[1][6] When delivering siRNA against the ubiquitously expressed gene PTEN, silencing was significant in hepatocytes (~80%) but negligible in endothelial or leukocyte cells.[4] The doses needed to silence genes in hepatocytes are orders of magnitude lower than those required for silencing in endothelial cells (target: Tie2) or various immune cells (target: CD45).[1][2][9]

mRNA Delivery

While originally optimized for siRNA, this compound is also a highly effective vehicle for mRNA delivery to the liver.[7] It serves as a high-performance benchmark against which new ionizable lipids are often compared.[10]

Table 3: Efficacy of this compound for in vivo mRNA Delivery in Mice

| mRNA Cargo | Dose | Serum Protein Level (6h post-injection) | Comparison | Reference |

| Erythropoietin (EPO) | 0.75 mg/kg | 7,100 ± 700 ng/mL | Outperformed C12-200 (7100 ng/mL) and 503O13 (2800 ng/mL) | [10] |

| Erythropoietin (EPO) | 2.25 mg/kg | ~22,000 ng/mL | Outperformed by OF-02 (~45,400 ng/mL) | [10] |

| Cre Recombinase | 0.3 mg/kg | Functional protein delivery confirmed by tdTomato expression | - | [11] |

Biodistribution studies confirm that mRNA delivered by this compound LNPs is predominantly translated in the liver, with minimal expression observed in the spleen and other organs.[10]

Safety and Tolerability

Toxicity studies have shown that this compound is well-tolerated. In rats, no adverse effects were observed at a dose of 1 mg/kg, which is over 100-fold higher than its efficacious dose (ED₅₀) for siRNA delivery in that species.[1][2][9]

Mechanism of Action

The high potency and hepatocyte selectivity of this compound LNPs are governed by a distinct biological mechanism.

-

Apolipoprotein E (ApoE) Adsorption: In the bloodstream, this compound LNPs adsorb ApoE, a key protein involved in lipid transport.[1][9] This association is critical for efficacy; the addition of ApoE in vitro increases cellular uptake and gene silencing.[1][3]

-

Cellular Uptake: The ApoE-LNP complex mediates uptake into hepatocytes. Studies in knockout mice revealed that this process is highly dependent on ApoE but, interestingly, is independent of the Low-Density Lipoprotein Receptor (LDLR).[1][2][9] This distinguishes its mechanism from other LNP systems that are dependent on both ApoE and LDLR.[1][9] The primary route of internalization is believed to be macropinocytosis.[1][4]

-

Endosomal Escape: Once inside the cell within an endosome, the ionizable nature of this compound is crucial. The tertiary amines in its headgroup become protonated in the acidic environment of the late endosome. This charge reversal is hypothesized to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (mRNA) or engage the RNAi machinery (siRNA).

Key Experimental Protocols

LNP Formulation by Microfluidic Mixing

-

Preparation of Stock Solutions:

-

Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC (or DOPE), and a PEG-lipid at the desired molar ratios (e.g., 50:38.5:10:1.5).

-

Prepare a nucleic acid stock solution (siRNA or mRNA) in a low pH aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

-

Pump the two solutions through the mixer at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing within the microchannels induces LNP self-assembly and nucleic acid encapsulation.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP solution.

-

Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) for at least 12-18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

-

-

Characterization:

-

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

In Vivo Gene Silencing Study in Mice

-

Animal Model: Use C57BL/6 mice (6-8 weeks old).

-

LNP Administration:

-

Dilute the purified LNP formulation in sterile PBS to the desired final concentration.

-

Administer the formulation to mice via tail vein injection at the specified dose (e.g., 0.001 to 1.0 mg siRNA per kg body weight). Include a PBS-treated group as a negative control.

-

-

Sample Collection:

-

At a predetermined time point (e.g., 48 or 72 hours post-injection), collect blood via cardiac puncture or retro-orbital bleeding into serum separator tubes.

-

Euthanize the animals and harvest tissues (e.g., liver, spleen, kidney) as required.

-

-

Analysis:

-

Isolate serum from the blood samples.

-

Measure the serum levels of the target protein (e.g., Factor VII) using a chromogenic assay or ELISA.

-

Calculate the percentage of gene silencing relative to the PBS control group.

-

If analyzing tissue-specific silencing, isolate RNA from harvested organs and perform RT-qPCR to quantify target mRNA levels.

-

Conclusion

The development of this compound represents a landmark in the rational design of lipid-based nucleic acid delivery systems. Its high potency, hepatocyte selectivity, and favorable safety profile have established it as a critical tool for preclinical research and a benchmark for the development of next-generation lipidoids for both siRNA and mRNA therapeutics. The insights gained from its mechanism of action, particularly the role of ApoE and the LDLR-independent uptake pathway, continue to inform the design of novel carriers for targeted gene delivery.

References

- 1. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]

- 9. pnas.org [pnas.org]

- 10. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to CKK-E12: An Ionizable Amino Lipid for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable amino lipid CKK-E12, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. This document details its chemical properties, mechanism of action, and protocols for its use in experimental settings.

Core Properties of this compound

This compound is a synthetic, ionizable lipid that has demonstrated high efficacy in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) to hepatocytes.[1][2][3] Its chemical structure is designed to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

| Property | Value | Reference |

| CAS Number | 1432494-65-9 | [4][5][6][7][8] |

| Molecular Weight | 993.62 g/mol | [4][5][9] |

| Molecular Formula | C₆₀H₁₂₀N₄O₆ | [5][6][9] |

Mechanism of Action and Cellular Uptake

The delivery of RNA cargo to hepatocytes by this compound-containing LNPs is a multi-step process that is critically dependent on the interaction with Apolipoprotein E (ApoE) in the bloodstream.[1][10] This interaction facilitates the uptake of the LNPs into liver parenchymal cells.[1]

The primary route of cellular entry for this compound LNPs is dynamin-dependent macropinocytosis.[1] This uptake mechanism is distinct from the low-density lipoprotein receptor (LDLR)-mediated endocytosis utilized by some other lipid nanoparticle systems, as the efficacy of this compound is independent of LDLR.[1] Once inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome is thought to trigger the protonation of the ionizable this compound lipid, leading to the destabilization of the endosomal membrane and the release of the RNA cargo into the cytoplasm.

Below is a diagram illustrating the proposed signaling pathway for the cellular uptake of this compound LNPs.

References

- 1. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Tracking Oral Nanoparticle Uptake in Mouse Gastrointestinal Tract by Fluorescent Labeling and t-SNE Flow Cytometry [bio-protocol.org]

- 5. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Apolipoprotein E Interaction with CKK-E12 Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their role in mRNA vaccines. The efficacy of these delivery vehicles is critically dependent on their composition. A key component is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm.[1] cKK-E12 is a potent, multi-tail ionizable lipidoid that has demonstrated exceptionally high in vivo efficacy, particularly for siRNA delivery to hepatocytes, with an effective dose (ED50) as low as ~0.002 mg/kg in mice.[2][3][4]

Upon intravenous administration, LNPs rapidly interact with serum proteins, forming a "protein corona" that dictates their subsequent biodistribution and cellular uptake.[5][6] For many LNP formulations, including those containing this compound, Apolipoprotein E (ApoE) is a critical component of this corona.[7][8] ApoE adsorption facilitates the targeting of LNPs to the liver through interaction with receptors, primarily the low-density lipoprotein receptor (LDLR).[7][9][10] This guide provides an in-depth technical overview of the interaction between ApoE and this compound LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Data Presentation: Quantitative Analysis

The following tables summarize the physicochemical properties and in vivo performance of this compound LNPs, highlighting the impact of ApoE on their function.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Ionizable Lipid | This compound | - | A multi-tail ionizable lipidoid.[11] |

| Molar Ratio | 35:16:46.5:2.5 | Microfluidic Mixing | Ionizable lipid:DOPE:Cholesterol:C14-PEG2000.[12] |

| 50:10:38.5:1.5 | Microfluidic Mixing | This compound:Cholesterol:DSPC:DMG-PEG2000.[11] | |

| Size (Diameter) | ~120 nm | Dynamic Light Scattering (DLS) | Final LNP size can be influenced by formulation parameters.[4] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrowly dispersed and homogenous particle population.[4] |

| Surface Charge | Near-neutral | Zeta Potential Measurement | At physiological pH (~7.4).[4] |

| Encapsulation Efficiency | >80-90% | RiboGreen Assay | High encapsulation efficiency is consistently achieved.[1][4] |

Table 2: In Vivo Efficacy and Protein Expression

| Model System | Payload | Dose | Result | Comparison |

|---|---|---|---|---|

| C57BL/6 Mice | EPO mRNA | 0.75 mg/kg | 7100 ± 700 ng/mL serum EPO | Outperformed benchmark lipids 503O13 (2800 ng/mL) and was comparable to C12-200 (7100 ng/mL).[2] |

| C57BL/6 Mice | EPO mRNA | 2.25 mg/kg | ~22,000 ng/mL serum EPO | Outperformed by OF-02 LNPs (~45,400 ng/mL).[2] |

| Ai14 Mice | Cre mRNA | 0.3 mg/kg | Significant tdTomato+ cells | Delivery was shown to vary between different synthesis batches of this compound.[13] |

| C57BL/6 Mice | FVII siRNA | ED50 ~0.002 mg/kg | Potent Factor VII silencing | Represents a benchmark for in vivo siRNA delivery to the liver.[2] |

Table 3: ApoE and LDLR Dependency for Cellular Uptake

| Mouse Model | LNP Component | Key Finding | Implication |

|---|---|---|---|

| Wild-Type (WT) | This compound | High delivery to Kupffer cells, dendritic cells, and hepatocytes.[7] | Baseline efficacy in a standard model. |

| ApoE Knockout (ApoE-/-) | This compound | Significantly lower delivery to Kupffer cells, dendritic cells, and hepatocytes compared to WT mice.[7] | Demonstrates a strong dependency on ApoE for efficient delivery to multiple liver cell types. |

| LDLR Knockout (LDLR-/-) | This compound | Statistically significant decrease in delivery to Kupffer cells compared to WT mice.[7] | Suggests that while LDLR is a key receptor, other pathways may be involved, especially for hepatocytes and dendritic cells. |

| Primary Hepatocytes | this compound | Cellular uptake and gene expression are slightly enhanced by ApoE but significantly driven by serum albumin.[8][14][15] | Indicates a potential ApoE-independent, albumin-mediated uptake pathway, particularly in hepatocytes.[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols for the formulation, characterization, and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing reproducible LNPs.[12][16]

-

Preparation of Solutions:

-

Lipid Phase (Ethanol): Prepare a stock solution of the lipids in 100% ethanol (B145695). For a common this compound formulation, combine this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.[12]

-

Aqueous Phase (Buffer): Dilute the mRNA payload in a low pH buffer, typically 10 mM sodium citrate (B86180) at pH 3.0.[12]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems).

-

Set the pump parameters. A typical setting involves a flow rate ratio of 1:3 (ethanol:aqueous) with a total flow rate of 4-12 mL/min.[12][15]

-

Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

-

-

Purification and Concentration:

-

Immediately following formation, dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight using a dialysis cassette (e.g., MWCO 20,000) to remove ethanol and unencapsulated mRNA.[15]

-

Concentrate the purified LNPs using centrifugal filter units if necessary.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Physicochemical Characterization

Characterization is essential to ensure batch-to-batch consistency and quality control.[17]

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Analyze the sample using Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine the hydrodynamic diameter (size) and the PDI (a measure of the size distribution width).[1]

-

-

Zeta Potential Measurement:

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS).

-

Use a DLS instrument equipped with an electrode to perform Electrophoretic Light Scattering (ELS). An electric field is applied, and the velocity of the migrating particles is measured to calculate the surface charge (zeta potential).[18]

-

-

mRNA Encapsulation Efficiency:

-

Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.[1]

-

Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).

-

The fluorescence before lysis corresponds to free, unencapsulated mRNA. The fluorescence after lysis represents the total mRNA amount.

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

-

In Vivo Evaluation in Mouse Models

Animal studies are critical to assess the efficacy and biodistribution of LNP formulations.

-

Animal Models:

-

Administration:

-

Sample Collection and Analysis:

-

At predetermined time points (e.g., 6 or 24 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.[2]

-

Isolate serum to quantify the expression of secreted reporter proteins (e.g., Erythropoietin, EPO) using an ELISA kit.

-

To assess biodistribution, perfuse the animals with PBS and harvest major organs (liver, spleen, lungs, heart, kidneys).[2]

-

Homogenize the tissues and measure the expression of a reporter like luciferase via bioluminescence imaging or quantify mRNA levels using RT-qPCR.[2]

-

Visualizations: Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and processes related to ApoE and this compound LNPs.

Caption: ApoE-mediated uptake pathway for this compound LNPs in hepatocytes.

Caption: Experimental workflow for this compound LNP formulation and characterization.

Caption: Logical relationship of LNP components to in vivo cellular uptake.

References

- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]

- 5. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Based Binding Characterization for Screening RNA-Loaded Lipid Nanoparticles (LNPs): Exploring Species Cross-Reactivity in LNP–Apolipoprotein E Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synergistic lipid compositions for albumin receptor mediated delivery of mRNA to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]

- 15. Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 18. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

Preclinical Profile of cKK-E12: A Technical Guide to a Potent and Selective siRNA/mRNA Delivery Vehicle

Introduction

cKK-E12 is a synthetically engineered, ionizable lipopeptide material designed for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Developed through a rational design and iterative screening process, this compound forms the core component of Lipid Nanoparticles (LNPs) that have demonstrated exceptional potency and selectivity, particularly for hepatocytes, in numerous preclinical studies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy, safety, mechanism of action, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy and Safety Data

The performance of this compound-based LNPs has been quantified across various preclinical models. The data highlights its high potency in gene silencing and a favorable therapeutic window.

In Vivo Efficacy

This compound has shown remarkable dose-dependent gene silencing activity in rodents and non-human primates.[2][4] Its efficacy, measured by the effective dose required to achieve 50% gene silencing (ED₅₀), is in the low microgram per kilogram range, establishing it as a benchmark for potent in vivo nucleic acid delivery.[2][5]

| Parameter | Species | Target Gene | Result | Reference |

| ED₅₀ | Mice | Factor VII (FVII) | ~0.002 mg/kg | [2][4][6][7] |

| ED₅₀ | Rats | Not Specified | < 0.01 mg/kg | [2][4] |

| Gene Silencing | Non-human Primates | Transthyretin (TTR) | >95% at 0.3 mg/kg | [2][3][4][6] |

| Hepatocyte Silencing | Mice | PTEN | ~80% | [6] |

Cell-Type Selectivity

A key feature of this compound is its high selectivity for liver parenchymal cells (hepatocytes) over other cell types, even within the same organ.[2][3]

| Target Cell Type | Target Gene | Dose | Result | Reference |

| Hepatocytes | FVII | Low doses | Potent silencing | [2] |

| Endothelial Cells (Liver, Heart, Lung, Kidney) | Tie2 | 1 mg/kg | Much weaker silencing | [3][4] |

| Immune Cells (Spleen, Peritoneal Cavity, Bone Marrow) | CD45 | 1 mg/kg | Mild to medium silencing | [3] |

Safety and Tolerability

Preclinical toxicity studies have indicated that this compound is well-tolerated at doses significantly higher than its effective dose.

| Parameter | Species | Dose | Observation | Reference |

| Tolerability | Rats | 1 mg/kg | Well-tolerated | [2][3] |

| Therapeutic Index | General | - | The well-tolerated dose is over 100-fold higher than the efficacious dose. | [2][3] |

mRNA Delivery Performance

Beyond siRNA, this compound is an effective vehicle for mRNA delivery, primarily targeting the liver.[5]

| Parameter | Species | mRNA Cargo | Dose | Result | Reference |

| Protein Production | C57BL/6 Mice | Erythropoietin (EPO) | 0.75 mg/kg | 7100 ± 700 ng/mL serum EPO | [5] |

| Biodistribution | Mice | Luciferase (Luc) | Not Specified | Predominantly translated in the liver | [5] |

Mechanism of Action: Cellular Uptake and Intracellular Trafficking

The efficacy of this compound LNPs is intrinsically linked to their mechanism of cellular entry and subsequent release of the nucleic acid payload. The process is heavily dependent on Apolipoprotein E (ApoE) but, interestingly, operates independently of the Low-Density Lipoprotein Receptor (LDLR).[2][3]

ApoE-Dependent Uptake

-

In Vitro: The presence of ApoE significantly enhances the cellular uptake of this compound LNPs. In HeLa cells, the addition of ApoE increased cellular uptake ninefold and improved luciferase gene silencing.[2][6]

-

In Vivo: Experiments in knockout mice confirmed the crucial role of ApoE. The gene silencing activity of this compound was dramatically diminished in ApoE knockout mice (apoE⁻/⁻) compared to wild-type mice.[2][6] In contrast, potency was maintained in LDLR knockout mice (LDLR⁻/⁻), indicating a divergence from delivery systems that rely on the ApoE-LDLR pathway.[2][3][6]

Internalization Pathway: Macropinocytosis

The primary route of cellular entry for this compound LNPs is dynamin-dependent macropinocytosis.[2][6] This was determined through in vitro studies where inhibitors of this pathway, such as dynasore (B607235) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), significantly blocked the internalization of the nanoparticles.[2][7] This non-canonical entry mechanism distinguishes it from pathways like clathrin- or caveolae-mediated endocytosis.[2][3]

Caption: Cellular uptake pathway of this compound LNPs.

Experimental Protocols and Methodologies

The following sections detail the methods used to formulate and test this compound LNPs in preclinical settings.

LNP Formulation

This compound LNPs are typically formed using a microfluidic mixing technique.[7] The lipid components are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH. This process leads to the self-assembly of nanoparticles encapsulating the siRNA or mRNA.

A standard formulation consists of:

-

Ionizable Lipid: this compound

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)[1]

-

Structural Lipid: Cholesterol[1]

-

PEG-Lipid: A polyethylene (B3416737) glycol-lipid conjugate (e.g., DMG-PEG2000) to control particle size and prevent aggregation.[1]

The final formulation is then dialyzed to remove the organic solvent and neutralize the pH.

Caption: General workflow for this compound LNP formulation.

In Vivo Evaluation

-

Animal Models: Studies have been conducted in C57BL/6 mice, apoE⁻/⁻ mice, LDLR⁻/⁻ mice, rats, and cynomolgus monkeys.[2][4][5]

-

Administration: LNPs are administered systemically via intravenous (i.v.) injection, typically through the tail vein in rodents.[2] In non-human primates, administration was via a 15-minute i.v. infusion.[4]

-

Analysis of Gene Silencing:

-

For targets like Factor VII, which is a secreted protein, blood samples are collected post-administration and serum levels of the protein are measured.

-

For tissue-specific targets like TTR, a liver biopsy is collected (e.g., at 48 hours post-administration), and target mRNA levels are quantified relative to a housekeeping gene (e.g., GAPDH) using techniques like qRT-PCR.[4]

-

In Vitro Assays

-

Cell Lines: Dual-luciferase expressing HeLa cells are commonly used to assess silencing activity in vitro.[2] Various immune cell lines like DC2.4, THP-1, and RAW264.7 have also been used to test transfection efficiency.[8]

-

Uptake Mechanism Studies: To investigate the internalization pathway, cells are pre-treated with pharmacological inhibitors such as dynasore (a dynamin inhibitor) and EIPA (a macropinocytosis inhibitor) before the addition of fluorescently labeled this compound LNPs.[7] The reduction in cellular uptake is then quantified.

Conclusion

The preclinical data for this compound firmly establishes it as a leading, non-viral delivery system for nucleic acid therapeutics. Its defining characteristics are its exceptionally high potency (ED₅₀ ~0.002 mg/kg in mice) and its profound selectivity for hepatocytes, mediated by an ApoE-dependent, LDLR-independent macropinocytosis pathway.[2][4] With a wide therapeutic index and demonstrated efficacy for both siRNA and mRNA delivery in rodents and non-human primates, this compound represents a clinically promising platform for the development of therapies targeting liver genetic disorders and other hepatic diseases.[2][3]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Formulating mRNA Vaccines with CKK-E12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics, particularly for vaccines, relies heavily on effective and safe delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. The ionizable lipid is a critical component of these LNPs, influencing their potency, tissue targeting, and safety profile. CKK-E12 is a potent ionizable lipid that has demonstrated significant promise in the formulation of mRNA-LNP vaccines, primarily targeting the liver for protein expression.[1] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of mRNA vaccines utilizing this compound.

This compound: An Overview

This compound is a multi-tailed ionizable lipid that has been shown to be highly efficient for the delivery of nucleic acids, including siRNA and mRNA.[2][3] In the context of mRNA vaccines, this compound-formulated LNPs have been shown to mediate high levels of protein expression, predominantly in the liver.[1] While some studies suggest that mRNA modifications like m1ψ may not significantly enhance protein expression with this compound to the same extent as with other lipids, this compound itself facilitates robust protein production.[1]

Data Presentation: Physicochemical Properties of this compound LNPs

The following tables summarize the physicochemical properties of this compound based LNPs from various studies. These parameters are critical for ensuring the quality, stability, and in vivo performance of the vaccine formulation.

Table 1: Formulation Composition of this compound LNPs

| Ionizable Lipid | Helper Lipids | PEG-Lipid | Molar Ratio | Reference |

| This compound | DOPE, Cholesterol | C14-PEG2000 | 35:16:46.5:2.5 | [1] |

| This compound | DOPE, Cholesterol | C14-PEG2000, Sodium Lauryl Sulfate | 15:26:40.5:2.5:16 | [4] |

| This compound | DOPE, Cholesterol | DMG-PEG2000 | 50:Variable:Variable:1.5 | [2] |

| This compound | DOPE, Cholesterol | C14PEG2000 | - | [5] |

Table 2: Characterization of this compound LNPs

| Parameter | Value | Method | Reference |

| Diameter | ~120 nm | Dynamic Light Scattering (DLS) | [2] |

| Polydispersity Index (PDI) | < 0.20 | Dynamic Light Scattering (DLS) | [2] |

| Surface Charge | Near-neutral | Laser Doppler Electrophoresis | [2] |

| mRNA Encapsulation Efficiency | >80% | RiboGreen RNA Assay | [2] |

Experimental Protocols

Protocol 1: Formulation of this compound mRNA-LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device, such as the Precision NanoSystems NanoAssemblr®.

Materials:

-

This compound (Echelon Biosciences, Inc.)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

-

mRNA encoding the antigen of interest

-

Ethanol (B145695) (100%, molecular biology grade)

-

Sodium citrate (B86180) buffer (10 mM, pH 3.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol.

-

Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000) to create the final lipid mixture in ethanol.[1]

-

-

Aqueous Phase Preparation:

-

Dilute the mRNA to the desired concentration in 10 mM sodium citrate buffer (pH 3.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one inlet of the microfluidic cartridge and the mRNA solution (in aqueous buffer) into the other inlet.

-

Set the flow rate ratio of the aqueous to organic phase at 3:1.

-

Set the total flow rate to 4 mL/min or 12 mL/min as previously described.[1]

-

Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

-

Immediately dilute the LNP solution with a neutral pH buffer such as PBS.

-

Purify and concentrate the LNPs via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

-

-

Sterile Filtration and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term storage or at -80°C for long-term storage.

-

Protocol 2: Characterization of this compound mRNA-LNPs